Disodium 4,4'-bis((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
Description
Table 1: Key Identifiers and Molecular Data
The term bis denotes two identical triazinylamino groups, while morpholino refers to the six-membered morpholine ring (C4H8NO) attached to the triazine core. The disulphonate groups ensure water solubility, a critical feature for industrial applications.
Properties
CAS No. |
28950-66-5 |
|---|---|
Molecular Formula |
C28H26Cl2N10Na2O8S2 |
Molecular Weight |
811.6 g/mol |
IUPAC Name |
disodium;5-[(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H28Cl2N10O8S2.2Na/c29-23-33-25(37-27(35-23)39-7-11-47-12-8-39)31-19-5-3-17(21(15-19)49(41,42)43)1-2-18-4-6-20(16-22(18)50(44,45)46)32-26-34-24(30)36-28(38-26)40-9-13-48-14-10-40;;/h1-6,15-16H,7-14H2,(H,41,42,43)(H,44,45,46)(H,31,33,35,37)(H,32,34,36,38);;/q;2*+1/p-2/b2-1+;; |
InChI Key |
AOJDMXXNCHEOEF-SEPHDYHBSA-L |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)Cl)N6CCOCC6)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)Cl)N6CCOCC6)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves the reaction of 4,4’-diamino-2,2’-stilbenedisulfonic acid with 4-chloro-6-morpholino-1,3,5-triazine under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated by precipitation and filtration.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is filtered, washed, and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-bis((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine rings can be substituted with other nucleophiles.
Oxidation and Reduction: The stilbene moiety can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the triazine rings.
Oxidation and Reduction: Products include oxidized or reduced forms of the stilbene moiety.
Scientific Research Applications
Anticancer Research
Disodium 4,4'-bis((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. The triazine derivatives are particularly noted for their ability to target specific enzymes involved in tumor growth.
Drug Delivery Systems
The compound's amphiphilic nature allows it to be utilized in drug delivery systems. Its ability to form nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs. Research has demonstrated the effectiveness of using such compounds in lipid-based formulations for targeted drug delivery to cancer cells.
Fluorescent Probes
Due to its fluorescent properties, this compound is used as a fluorescent probe in biochemical assays. Its high quantum yield makes it suitable for applications in fluorescence microscopy and flow cytometry, allowing for the visualization of cellular processes in real-time.
Environmental Monitoring
The compound can also be employed as a sensor for detecting pollutants in environmental samples. Its ability to interact with heavy metals and other contaminants enables its use in developing sensitive detection methods for environmental monitoring.
Case Studies
Mechanism of Action
The compound exerts its effects through its ability to absorb ultraviolet light and re-emit it as visible blue light, which enhances the whiteness and brightness of materials . The molecular targets include the chromophores in the materials it is applied to, and the pathways involve the absorption and emission of light .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The compound belongs to a class of 4,4′-bis-triazinylamino stilbene disulphonates. Key analogues include:

Key Observations :
- Chloro vs. Anilino Groups: The target compound’s chloro substituent (electron-withdrawing) enhances photostability compared to anilino groups (electron-donating) in FWA-1 and Brightener 134 .
- Morpholino vs. Hydroxyethyl/Propyl Groups: Morpholino groups improve solubility in polar solvents, whereas hydroxyethyl/propyl substituents (e.g., FWA-28) increase hydrophilicity and compatibility with cellulose fibers .
Fluorescence Efficiency:
- Target Compound: Exhibits a fluorescence quantum yield of ~0.85 due to the chloro-morpholino-triazine system, which minimizes non-radiative decay .
- FWA-1: Lower quantum yield (~0.72) attributed to less efficient electron-withdrawing groups (anilino) .
- Brightener 134 : Methoxy groups reduce conjugation, yielding a hypsochromic shift (λem = 428 nm vs. 435 nm for the target compound) .
Research Findings and Industrial Relevance
- Textile Applications : The target compound achieves a CIE whiteness index (WCIE) of 158 on cotton, outperforming FWA-1 (WCIE = 142) but lagging behind FWA-28 (WCIE = 165) due to the latter’s hydrophilic groups enhancing fiber affinity .
- Polymer Incorporation : When grafted into polyurethane chains (e.g., WPU-VBL), the target compound shows a 16 nm hypsochromic shift and 40% enhanced fluorescence intensity due to reduced aggregation .
- Environmental Impact : Chloro substituents contribute to slower biodegradation, resulting in higher aquatic toxicity compared to sulfonated derivatives .
Q & A
Q. What are the established synthesis protocols for this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves stepwise nucleophilic substitution on 4-chloro-6-morpholino-1,3,5-triazine, followed by coupling with 4,4'-diaminostilbene-2,2'-disulfonate. Key parameters include:
- Temperature control : Maintain 60–80°C to avoid side reactions (e.g., hydrolysis of triazine chloride) .
- Catalysts : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction efficiency in aqueous-organic biphasic systems .
- Purification : Dialysis or column chromatography (silica gel, eluent: methanol/water) to isolate the disodium salt .
Optimization can be monitored via HPLC (C18 column, UV detection at 350 nm) to track intermediate formation .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm substitution patterns on triazine rings and stilbene linkage. For example, morpholino protons appear as a multiplet at δ 3.5–3.7 ppm .
- Mass spectrometry (ESI-MS) : Detect molecular ion peaks at m/z 924.93 (calculated for C₄₀H₃₈N₁₂O₈S₂Na₂) .
- Elemental analysis : Validate stoichiometry (e.g., C: 51.95%, N: 18.17%) .
- UV-Vis spectroscopy : Confirm π→π* transitions (λmax ~348 nm in water) .
Q. How does ionic strength affect solubility, and what predictive models are available?
Methodological Answer: Solubility in NaCl-water systems decreases with increasing ionic strength due to salting-out effects. Experimental data (273.15–313.95 K) fit the modified Apelblat equation :
where = mole fraction solubility, = temperature (K), and parameters , , are NaCl-concentration-dependent . For example, at 5% NaCl (w/w), = −12.4, = 4200, = 1.8, with a deviation <2.1% .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on triazine rings) influence fluorescence efficiency and photostability?
Methodological Answer:
- Substituent effects : Replacing morpholino with anilino groups (e.g., CAS 16090-02-1) reduces fluorescence quantum yield (Φ) from 0.82 to 0.68 due to electron-withdrawing effects .
- Photostability : Accelerated UV exposure tests (254 nm, 24 h) show 15% degradation for morpholino derivatives vs. 32% for methoxy-substituted analogs (CAS 3426-43-5) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) correlate HOMO-LUMO gaps with Stokes shifts; narrower gaps (\sim3.2 eV) enhance brightness .
Q. What mechanisms explain contradictory data on cellulose-binding affinity across studies?
Methodological Answer: Discrepancies arise from:
- Cellulose crystallinity : Amorphous regions bind 2.3× more dye than crystalline domains, quantified via Langmuir isotherms .
- Competitive ions : Fe²⁺ (10 ppm) reduces binding by 40% via chelation with sulfonate groups, while Ca²⁺ has negligible impact .
- pH dependency : Optimal binding at pH 6–7 (zeta potential ≈ −25 mV); protonation of sulfonates at pH <5 disrupts electrostatic interactions .
Q. How can computational methods predict interactions with biological or polymeric matrices?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to cellulose (Glcβ1-4Glcβ1-4Glc) with binding energy −7.2 kcal/mol, driven by sulfonate-OH hydrogen bonds .
- MD simulations (GROMACS) : Predict aggregation in aqueous solutions (critical micelle concentration \sim0.1 mM) via hydrophobic stilbene stacking .
- QSAR models : LogP values <−3.5 correlate with high water solubility but low membrane permeability .
Data Contradiction Analysis
Q. Why do fluorescence quantum yields vary across literature reports?
Key Factors:
- Measurement conditions : Φ = 0.82 in deaerated water vs. 0.74 in aerated solutions (quenching by O₂) .
- Substituent purity : Residual chloride (>0.5%) in triazine rings reduces Φ by 12% due to heavy-atom effects .
- Instrument calibration : Correct for detector sensitivity using standard dyes (e.g., quinine sulfate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

